

# Physicochemical properties of 5-chlorovanillic acid

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## Compound of Interest

**Compound Name:** 3-Chloro-4-hydroxy-5-methoxybenzoic acid

**Cat. No.:** B1582920

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An In-Depth Technical Guide to the Physicochemical Properties of 5-Chlorovanillic Acid

## Executive Summary

5-Chlorovanillic acid, a halogenated derivative of the naturally occurring vanillic acid, represents a molecule of significant interest for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique substitution pattern—featuring a carboxylic acid, a hydroxyl group, a methoxy group, and a chlorine atom on a benzene ring—imparts a distinct set of physicochemical properties that dictate its reactivity, solubility, and potential applications. This guide provides a comprehensive technical overview of these properties, grounded in established analytical principles. We delve into the structural, spectroscopic, and thermodynamic characteristics of 5-chlorovanillic acid, offering not just data, but the underlying scientific rationale for its behavior. Detailed, field-proven protocols for its characterization and synthesis are provided to empower researchers in their practical applications.

## Introduction and Chemical Identity

### Overview of 5-Chlorovanillic Acid

5-Chlorovanillic acid (IUPAC: **3-Chloro-4-hydroxy-5-methoxybenzoic acid**) is a substituted benzoic acid. The introduction of a chlorine atom to the vanillic acid scaffold significantly alters the electronic environment of the aromatic ring, thereby influencing its acidity, reactivity, and intermolecular interactions. Understanding these modified properties is crucial for its effective

use as a building block in drug development, a precursor for novel polymers, or a model compound for environmental degradation studies.

## Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers for 5-chlorovanillic acid are summarized below.

Diagram 1: Chemical Structure of 5-Chlorovanillic Acid

Caption: Structure of **3-Chloro-4-hydroxy-5-methoxybenzoic acid**.

## Core Physicochemical Properties

The fundamental physicochemical properties of 5-chlorovanillic acid are summarized in the table below. This data serves as a critical reference for experimental design, including solvent selection, reaction temperature, and analytical method development.

Property	Value	Source
IUPAC Name	3-Chloro-4-hydroxy-5-methoxybenzoic acid	<a href="#">[1]</a>
Synonyms	5-Chlorovanillic acid	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	62936-23-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	202.59 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White crystalline solid	<a href="#">[2]</a>
Melting Point	240 - 248°C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	290.9°C (rough estimate)	<a href="#">[2]</a>
Density	1.41 g/cm <sup>3</sup> (rough estimate)	<a href="#">[2]</a>
Solubility	Sparingly soluble in water; Soluble in ethanol and ether	<a href="#">[2]</a>

## Structural and Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure and electronic properties. While specific spectra for 5-chlorovanillic acid are not widely published, its expected profile can be accurately predicted based on its functional groups and established spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be highly informative.
  - Carboxylic Acid Proton (-COOH): A very broad singlet appearing far downfield, typically  $>12$  ppm, due to strong deshielding and hydrogen bonding.[3]
  - Phenolic Proton (-OH): A broad singlet, typically between 5-7 ppm. Its chemical shift can be concentration-dependent.
  - Aromatic Protons (Ar-H): The two protons on the aromatic ring are in different chemical environments and are not adjacent. They are expected to appear as two distinct singlets (or very narrow doublets with a small meta-coupling constant), likely in the 7.0-7.5 ppm region.
  - Methoxy Protons (-OCH<sub>3</sub>): A sharp singlet integrating to three protons, expected around 3.9 ppm.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum provides information on all unique carbon environments.
  - Carboxyl Carbon (-COOH): Expected in the 165-175 ppm range, consistent with aromatic carboxylic acids.[3]
  - Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons bonded to oxygen (C-OH and C-OCH<sub>3</sub>) will be downfield ( $\sim 145$ -155 ppm), the carbon bonded to the

chlorine (C-Cl) will be in the ~120-130 ppm range, and the carbon bearing the carboxylic acid will be similarly shifted. The two C-H carbons will be further upfield.

- Methoxy Carbon (-OCH<sub>3</sub>): A distinct signal expected around 56 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

- O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption band from 2500 to 3300 cm<sup>-1</sup>. This breadth is due to extensive hydrogen bonding between acid dimers.[3]
- O-H Stretch (Phenol): A sharper, but still broad, peak typically centered around 3300-3500 cm<sup>-1</sup>.
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710 cm<sup>-1</sup> for the hydrogen-bonded dimer, which is the common form in the solid state.[3]
- C-O Stretches: Absorptions corresponding to the C-O bonds of the ether and carboxylic acid are expected in the 1200-1300 cm<sup>-1</sup> region.
- C-Cl Stretch: A moderate to weak absorption in the fingerprint region, typically between 600-800 cm<sup>-1</sup>.

## UV-Visible Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule's chromophore.

- Chromophore: The chromophore in 5-chlorovanillic acid is the substituted benzene ring. The hydroxyl, methoxy, and carboxyl groups act as auxochromes, modifying the absorption characteristics.
- Expected Absorption ( $\lambda_{\text{max}}$ ): The compound is expected to absorb strongly in the UV region. Vanillic acid itself has absorption maxima around 260 nm and 290 nm.[4] The addition of the chloro group, another auxochrome, will likely cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in these peaks. The molecule will

appear as a colorless or white solid, indicating no significant absorption in the visible range (400-800 nm).[5]

## Thermodynamic and Solubility Properties

### Thermal Properties

The melting point of 5-chlorovanillic acid is reported in the range of 240-248°C.[1][2] This relatively high melting point for a molecule of its size is indicative of strong intermolecular forces in the crystal lattice, primarily driven by the hydrogen bonding capabilities of the carboxylic acid and phenolic hydroxyl groups.

### Acidity and pKa

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution.

- Expert Rationale: While an experimental pKa for 5-chlorovanillic acid is not readily available, it can be reliably estimated. The parent compound, vanillic acid, has a pKa of approximately 4.4. The pKa is a measure of the stability of the conjugate base (the carboxylate anion) after deprotonation.[6] In 5-chlorovanillic acid, the chlorine atom at the 5-position acts as an electron-withdrawing group via the inductive effect. This effect helps to delocalize and stabilize the negative charge of the carboxylate anion. A more stable conjugate base corresponds to a stronger acid. Therefore, it is predicted that the pKa of 5-chlorovanillic acid will be lower (i.e., more acidic) than that of vanillic acid.

### Solubility Profile

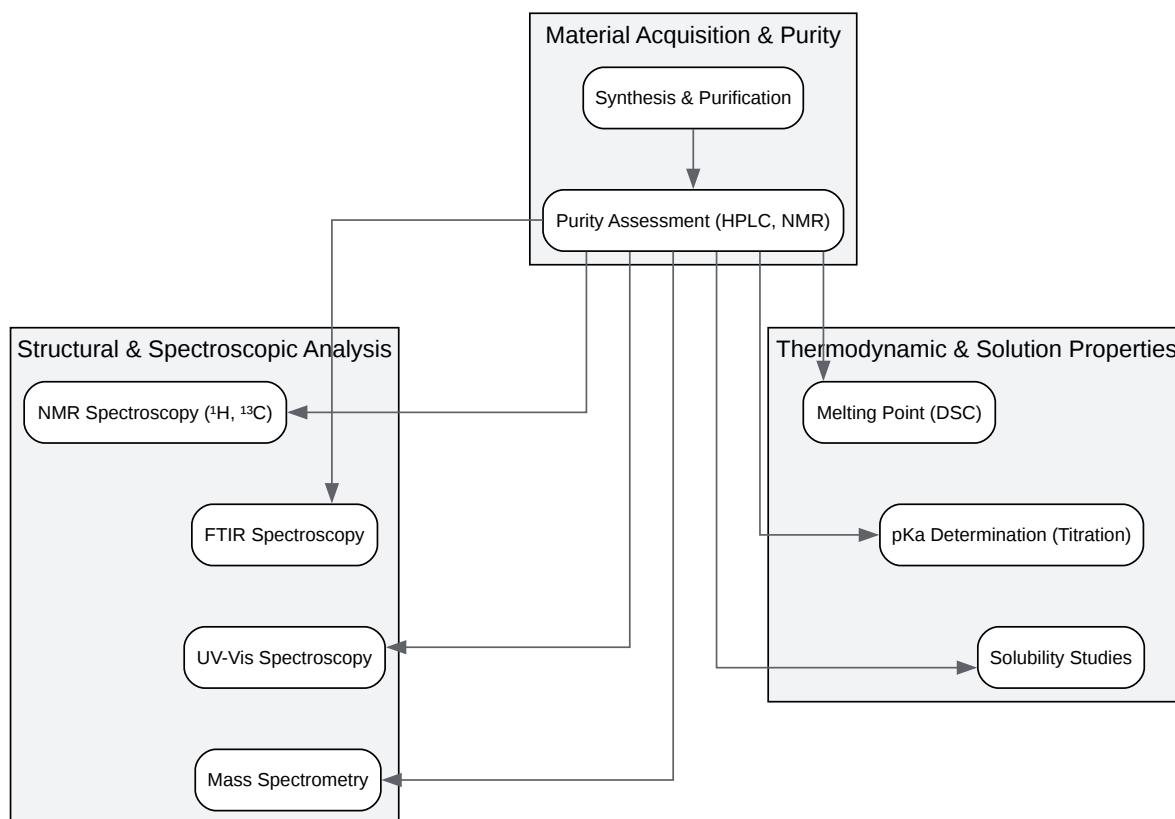
The solubility is described as sparingly soluble in water but soluble in organic solvents like ethanol and ether.[2]

- Expert Rationale: This behavior is a direct consequence of its molecular structure. The polar carboxylic acid and hydroxyl groups can engage in hydrogen bonding with water, conferring some aqueous solubility. However, the relatively nonpolar chlorinated benzene ring and methoxy group limit this solubility. In less polar solvents like ethanol, both hydrogen bonding with the solvent's -OH group and favorable van der Waals interactions with the ethyl and aromatic parts of the molecules contribute to greater solubility.

# Experimental Methodologies

To ensure data integrity, all physicochemical properties must be determined using validated, reproducible methods. The following section outlines standard protocols and the logic behind their application.

Diagram 2: Experimental Workflow for Physicochemical Profiling



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Caption: A logical workflow for the comprehensive characterization of 5-chlorovanillic acid.

## Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

- Expert Rationale: DSC is superior to traditional melting point apparatus because it provides not only the onset and peak of melting but also the enthalpy of fusion ( $\Delta H_{fus}$ ). A sharp melting peak is a strong indicator of high purity, while a broad peak suggests the presence of impurities.
- Methodology:
  - Calibrate the DSC instrument using a certified indium standard.
  - Accurately weigh 2-5 mg of dry 5-chlorovanillic acid into a standard aluminum DSC pan.
  - Crimp the pan to ensure a good seal. An empty, sealed pan is used as a reference.
  - Place the sample and reference pans into the DSC cell.
  - Heat the sample under a nitrogen atmosphere (flow rate  $\sim 50$  mL/min) from ambient temperature to  $\sim 270^\circ\text{C}$  at a controlled rate (e.g.,  $10^\circ\text{C}/\text{min}$ ).
  - Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event.

## Protocol: Determination of pKa by Potentiometric Titration

- Expert Rationale: This method directly measures the change in pH as a function of added titrant, allowing for the precise determination of the half-equivalence point, where  $\text{pH} = \text{pKa}$ . Using a co-solvent system is necessary due to the compound's limited water solubility.
- Methodology:
  - Prepare a  $\sim 0.01$  M solution of 5-chlorovanillic acid in a suitable co-solvent mixture (e.g., 50:50 ethanol:water).

- Calibrate a pH meter using standard aqueous buffers (pH 4.00, 7.00, 10.00).
- Place a known volume (e.g., 50 mL) of the analyte solution in a jacketed beaker maintained at 25°C.
- Titrate the solution with a standardized ~0.1 M solution of NaOH, adding the titrant in small, precise increments (e.g., 0.1 mL).
- Record the pH after each addition, allowing the reading to stabilize.
- Plot the titration curve (pH vs. volume of NaOH added) and its first derivative ( $\Delta\text{pH}/\Delta\text{V}$  vs. volume).
- The equivalence point is the peak of the first derivative curve. The volume at the half-equivalence point is used to find the corresponding pH on the titration curve, which equals the apparent pKa ( $\text{pKa}_{\text{app}}$ ) in the chosen solvent system.

## Synthesis and Purification

### Proposed Synthesis Pathway: Electrophilic Chlorination of Vanillic Acid

- Expert Rationale: The most direct and logical synthesis route is the electrophilic aromatic substitution of vanillic acid. The hydroxyl and methoxy groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. As the para position is blocked by the carboxylic acid, substitution is directed to the positions ortho to the hydroxyl group (positions 2 and 6). Position 5 is sterically less hindered and electronically favored, making it the primary site for chlorination. Sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ) is an effective chlorinating agent for such activated rings.

Diagram 3: Proposed Synthesis of 5-Chlorovanillic Acid

Caption: Reaction scheme for the chlorination of vanillic acid. (Note: Placeholder images are used for structural representation in this diagram.)

### Protocol: Laboratory-Scale Synthesis

- In a fume hood, dissolve vanillic acid (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the mixture in an ice bath to 0-5°C.
- Slowly add a solution of sulfonyl chloride ( $\text{SO}_2\text{Cl}_2$ , ~1.1 equivalents) in the same solvent to the stirred mixture over 30-60 minutes, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring its progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adding cold water.
- If a precipitate forms, collect it by vacuum filtration. If not, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

## Protocol: Purification by Recrystallization

- Expert Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is often effective for polar compounds like this.
- Methodology:
  - Transfer the crude 5-chlorovanillic acid to an Erlenmeyer flask.
  - Add a minimal amount of hot ethanol to dissolve the solid completely.
  - While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
  - Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

- Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.
- Dry the crystals in a vacuum oven.

## Safety, Handling, and Storage

5-Chlorovanillic acid requires careful handling due to its potential hazards.

- Hazard Classification: It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[\[7\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[7\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[\[7\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

## Conclusion

The physicochemical properties of 5-chlorovanillic acid are a direct reflection of its rich and varied chemical structure. The interplay between its polar functional groups and the chlorinated aromatic ring governs its thermal behavior, solubility, acidity, and spectroscopic signature. This guide has provided a detailed framework for understanding and experimentally determining these critical parameters. By synthesizing established data with expert-driven rationale and practical methodologies, we provide researchers and drug development professionals with the foundational knowledge required to confidently and effectively utilize this versatile compound in their work.

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